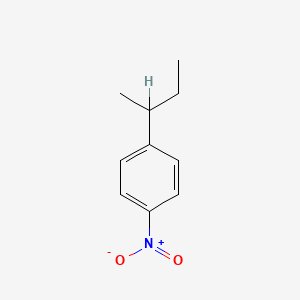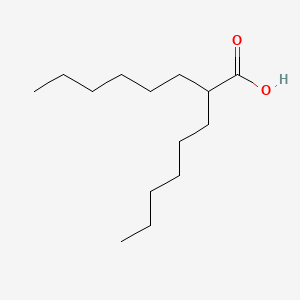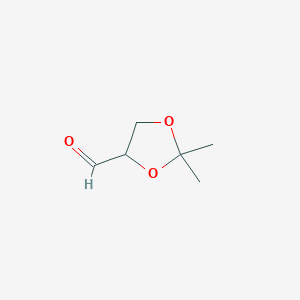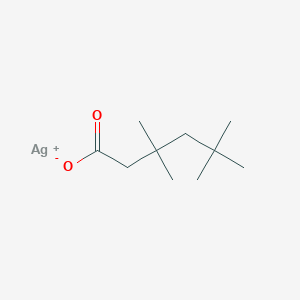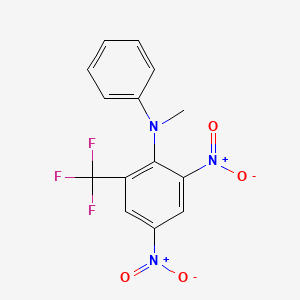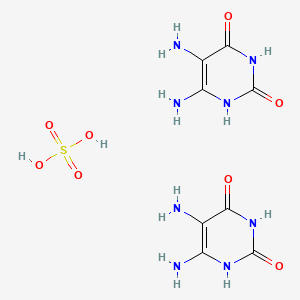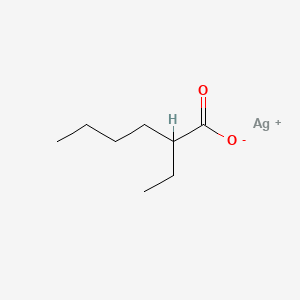
Clofenamic acid
概要
説明
Clofenamic acid is a chemical compound with the molecular formula C13H9Cl2NO2 . It is also known by other names such as Chlofenamic acid, ACIDUMCLOFENAMIC, and [N-(2,3-DICHLOROPHENYL)ANTHRANILIC ACID] . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Clofenamic acid consists of 13 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 281.00 and the molecular weight is 282.120 .
Chemical Reactions Analysis
While specific chemical reactions involving Clofenamic acid are not detailed in the search results, it’s important to note that like other similar compounds, it may participate in various chemical reactions. For instance, it may undergo reactions typical for carboxylic acids and aromatic compounds .
Physical And Chemical Properties Analysis
Clofenamic acid has a melting point of 256-257 °C and a boiling point of 407.1±45.0 °C (Predicted) . Its density is predicted to be 1.470±0.06 g/cm3 . The pKa value is predicted to be 3.61±0.36 .
科学的研究の応用
Pharmacological Research
Clofenamic acid is extensively studied in pharmacology for its anti-inflammatory properties. It belongs to the fenamate group of nonsteroidal anti-inflammatory drugs (NSAIDs) and is used to investigate the mechanisms of pain and inflammation. Research has shown that Clofenamic acid can inhibit the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, key mediators of inflammation .
Biochemical Studies
In biochemistry, Clofenamic acid serves as a tool to study various cellular processes. It has been used to explore the role of ion channels in cells, particularly the chloride channels, which are crucial for maintaining proper cell volume and electrical stability .
Agricultural Applications
While not directly used in agriculture, the study of Clofenamic acid’s structure and behavior can inform the development of similar compounds that affect plant growth and disease resistance. Its role in modulating ion channels can be extrapolated to understand how plants respond to environmental stressors .
Environmental Science
Clofenamic acid is a subject of environmental science research due to its presence in water systems as a pharmaceutical contaminant. Studies focus on its photodegradation and the impact on aquatic ecosystems. Understanding its environmental fate helps in developing better waste management and water treatment methods .
Industrial Uses
In the industrial sector, Clofenamic acid is primarily used for research and development purposes. Safety data sheets for Clofenamic acid provide information on handling, storage, and disposal, which is essential for maintaining workplace safety in research facilities .
Clinical Research
Clofenamic acid is also used in clinical research to develop better therapeutic strategies. Its efficacy and safety profile are evaluated in various clinical settings to optimize its use as an anti-inflammatory agent .
Safety And Hazards
将来の方向性
While specific future directions for Clofenamic acid are not detailed in the search results, it’s worth noting that research into similar compounds continues to be an active area of study. This includes investigating their potential therapeutic uses, understanding their mechanisms of action, and developing more efficient synthesis methods .
特性
IUPAC Name |
2-(2,3-dichloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFYSWOLCTYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195575 | |
| Record name | Clofenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clofenamic acid | |
CAS RN |
4295-55-0 | |
| Record name | 2-[(2,3-Dichlorophenyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofenamic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofenamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X0MUE4C19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the solubility of clofenamic acid in supercritical carbon dioxide (scCO2)? How does this compare to other similar compounds?
A: While the provided abstract doesn't offer specific solubility values for clofenamic acid in scCO2, it highlights a study that aimed to determine, correlate, and predict these values. [] This suggests that understanding clofenamic acid's behavior in scCO2, a green solvent, is of research interest. Furthermore, the study included comparisons with niflumic acid and tolfenamic acid, indicating a focus on understanding how structural variations within this class of compounds influence their solubility in scCO2. [] This information is potentially valuable for developing supercritical fluid-based technologies for extraction, purification, or formulation of clofenamic acid.
Q2: Can clofenamic acid form salts with rare earth elements? What are the potential applications of these salts?
A: Yes, research indicates that clofenamic acid can form salts with various rare earth elements. [] Thirty-one distinct rare earth salts of clofenamic acid have been successfully synthesized. [] These salts were characterized using various techniques, including UV, IR spectroscopy, X-ray powder diffraction, thermogravimetric analysis (TG), and electrical conductivity measurements. [] The study also explored the solubility of these salts in different solvents. [] While the research primarily focused on characterizing these novel compounds, it hinted at their potential pharmacological applications by investigating their toxicity in animal models. [] The findings suggested that these rare earth salts might exhibit lower toxicity compared to their corresponding chlorides. [] This opens up avenues for further research into their potential as less toxic alternatives for therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



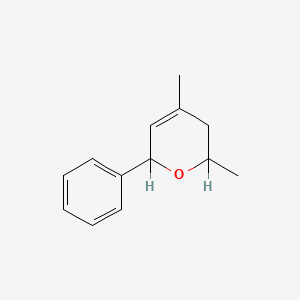
![1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol](/img/structure/B1583699.png)
![2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B1583700.png)
